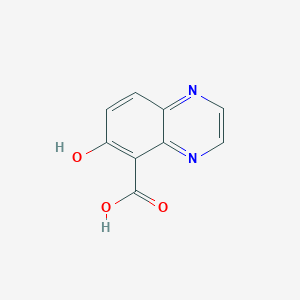
6-Hydroxyquinoxaline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyquinoxaline-5-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoxaline-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps . One common synthetic route includes the reaction of o-phenylenediamine with glyoxylic acid under reflux conditions to form the quinoxaline core, followed by hydroxylation and carboxylation reactions to introduce the hydroxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions . Green chemistry approaches are also being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into quinoxaline derivatives with different functional groups.
Substitution: The hydroxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
6-Hydroxyquinoxaline-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxyquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydroxyquinoxaline-5-carboxylic acid include:
Quinoxaline: The parent compound with a similar core structure but lacking the hydroxy and carboxylic acid groups.
2-Hydroxyquinoxaline-6-carboxylic acid: A structural isomer with the hydroxy and carboxylic acid groups at different positions.
Quinoline derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but different functional groups and biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its hydroxy and carboxylic acid groups enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-hydroxyquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-6-2-1-5-8(7(6)9(13)14)11-4-3-10-5/h1-4,12H,(H,13,14) |
InChI Key |
GCYSBHPUESCYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















